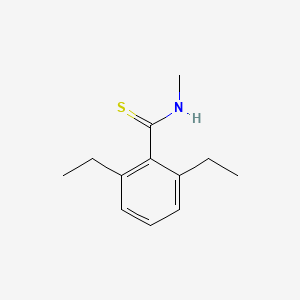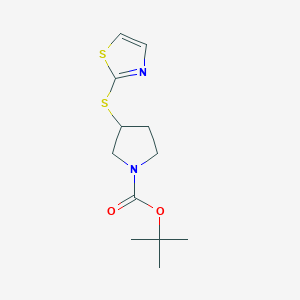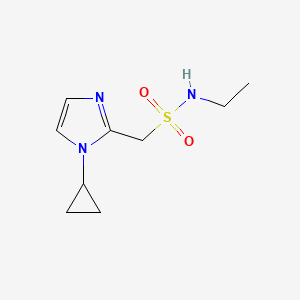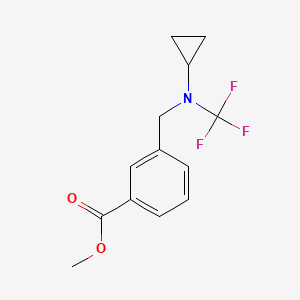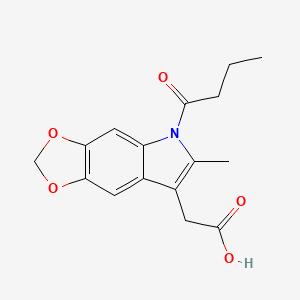
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dioxolo ring fused to an indole core, with acetic acid and butyryl groups attached, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from o-nitrobenzaldehydes, the compound can be synthesized using phosphorane and triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mixture is then cooled and purified using column chromatography.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to increase yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is explored for potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5H-1,3-Dioxolo(4,5-f)indole: A simpler analog without the acetic acid and butyryl groups.
5H-1,3-Dioxolo(4,5-f)indole-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of acetic acid and butyryl groups.
Uniqueness
The presence of the acetic acid and butyryl groups in 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- makes it unique compared to its simpler analogs. These groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
50332-10-0 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(5-butanoyl-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C16H17NO5/c1-3-4-15(18)17-9(2)10(6-16(19)20)11-5-13-14(7-12(11)17)22-8-21-13/h5,7H,3-4,6,8H2,1-2H3,(H,19,20) |
InChI Key |
RISYNXLXYMWDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(=C(C2=CC3=C(C=C21)OCO3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


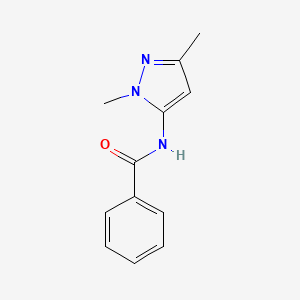
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
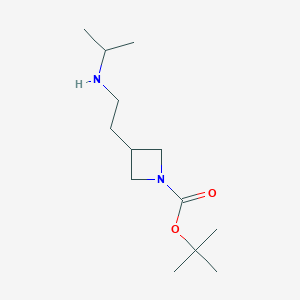
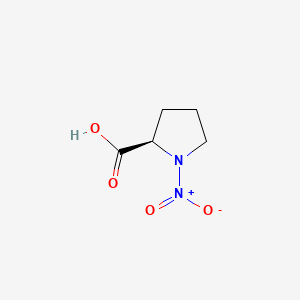
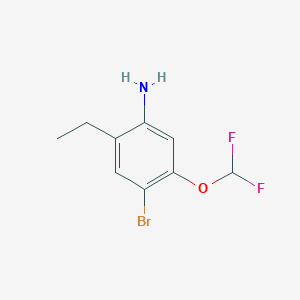
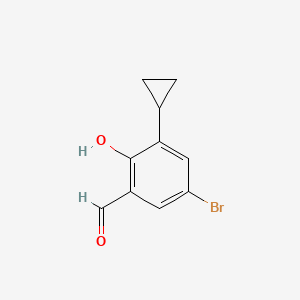
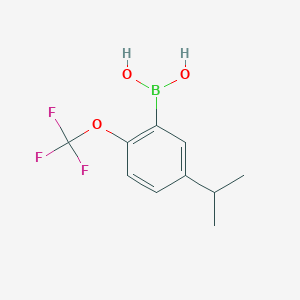
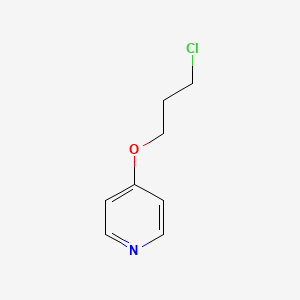
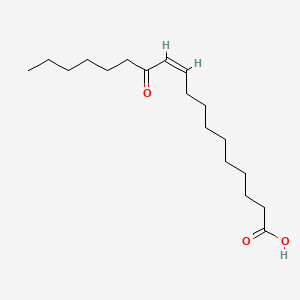
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
